molecular formula C14H13NO3S B250035 3-(Propionylamino)phenyl 2-thiophenecarboxylate

3-(Propionylamino)phenyl 2-thiophenecarboxylate

Cat. No. B250035
M. Wt: 275.32 g/mol
InChI Key: CBWRIDYRKBBAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propionylamino)phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Fenamidone and belongs to the class of carboxylic acid amides. Fenamidone has been studied extensively for its antifungal activity and has shown promising results in inhibiting the growth of various fungi.

Mechanism of Action

The mechanism of action of Fenamidone involves the inhibition of the mitochondrial respiration chain in fungi. Fenamidone targets the complex III of the mitochondrial electron transport chain, leading to the disruption of the energy production process in the fungal cells. This results in the inhibition of fungal growth and ultimately leads to the death of the fungal cells.
Biochemical and Physiological Effects:
Fenamidone has been shown to have a low toxicity profile and does not have any significant adverse effects on human health. It has been reported to have a good safety profile in animal studies and has not shown any significant toxicity or adverse effects. Fenamidone has also been shown to have a low potential for environmental toxicity and is considered safe for use in agriculture.

Advantages and Limitations for Lab Experiments

Fenamidone is a potent antifungal agent and has shown promising results in inhibiting the growth of various fungi. It has a high yield and purity, which makes it an ideal compound for use in laboratory experiments. However, Fenamidone is a relatively new compound, and more studies are needed to determine its efficacy against different fungi and its potential use in the treatment of human fungal infections.

Future Directions

There are several potential future directions for the research on Fenamidone. One possible direction is to study its efficacy against different types of fungi and its potential use in the treatment of human fungal infections. Another direction is to investigate the mode of action of Fenamidone and its potential use as a lead compound for the development of new antifungal agents. Additionally, more studies are needed to determine the safety and environmental impact of Fenamidone.

Synthesis Methods

The synthesis of Fenamidone involves the reaction of 3-(Propionylamino)aniline with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of Fenamidone obtained through this method is high, and the purity of the compound is also excellent.

Scientific Research Applications

Fenamidone has been extensively studied for its antifungal activity and has shown promising results in inhibiting the growth of various fungi. It has been studied for its efficacy against various plant pathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Phytophthora infestans. Fenamidone has also been studied for its potential use in the treatment of human fungal infections, such as Candida albicans.

properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

[3-(propanoylamino)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C14H13NO3S/c1-2-13(16)15-10-5-3-6-11(9-10)18-14(17)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

CBWRIDYRKBBAPE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

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